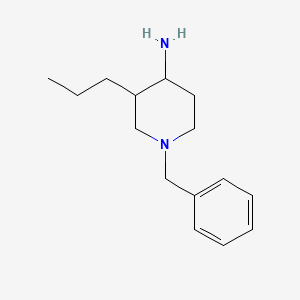![molecular formula C18H12F3N3 B14207035 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]- CAS No. 824968-18-5](/img/structure/B14207035.png)
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to an isoquinoline ring, with a trifluoromethylphenyl group attached at the 5-position and a methyl group at the 3-position.
準備方法
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the annulation of pyrazole derivatives with alkynes in the presence of ruthenium (II) catalysts has been reported to yield pyrazoloisoquinolines . This reaction typically proceeds efficiently in water under a nitrogen atmosphere, leading to high yields of the desired products.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process.
化学反応の分析
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the compound, with reagents such as alkyl halides or aryl halides leading to the formation of substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the positions on the compound where the reactions occur.
科学的研究の応用
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a therapeutic agent due to its diverse biological activities. For example, pyrazoloisoquinolines have been investigated for their potential as fluorescent sensors and biologically active compounds .
In the pharmaceutical industry, this compound may be explored for its potential as a drug candidate, particularly in the development of new treatments for various diseases. Its unique structure and properties make it a valuable target for medicinal chemists seeking to develop novel therapeutics.
作用機序
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. For instance, pyrazoloisoquinolines have been shown to exhibit inhibitory activity against certain enzymes, such as phosphodiesterase 10A .
The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific structure and the biological context in which it is studied. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.
類似化合物との比較
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]- can be compared with other similar compounds, such as pyrazolo[3,4-b]quinolines and pyrazolo[5,1-a]isoquinolines . These compounds share structural similarities but differ in their specific substituents and positions of the pyrazole and isoquinoline rings.
Pyrazolo[3,4-b]quinolines: These compounds have a pyrazole ring fused to a quinoline ring, with various substituents that influence their properties and activities.
Pyrazolo[5,1-a]isoquinolines: These compounds feature a pyrazole ring fused to an isoquinoline ring, similar to 1H-Pyrazolo[4,3-c]isoquinoline, but with different substitution patterns.
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
824968-18-5 |
|---|---|
分子式 |
C18H12F3N3 |
分子量 |
327.3 g/mol |
IUPAC名 |
3-methyl-5-[3-(trifluoromethyl)phenyl]-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C18H12F3N3/c1-10-15-17(24-23-10)14-8-3-2-7-13(14)16(22-15)11-5-4-6-12(9-11)18(19,20)21/h2-9H,1H3,(H,23,24) |
InChIキー |
CADBJRZTBCVHAZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC(=CC=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


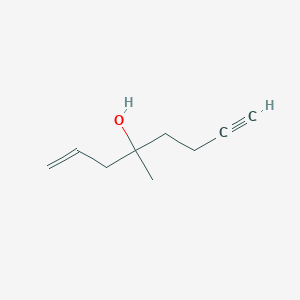
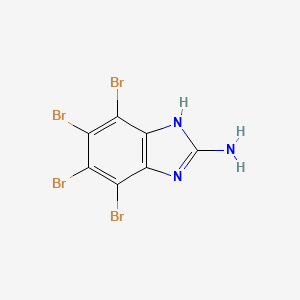
![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14206970.png)
![4-{[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-ylidene]methyl}benzene-1-sulfonic acid](/img/structure/B14206971.png)
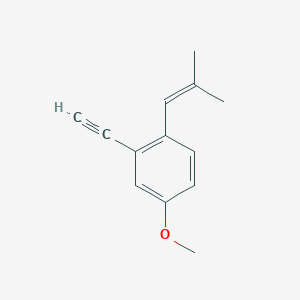
![L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14207006.png)
![1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14207011.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline](/img/structure/B14207012.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)
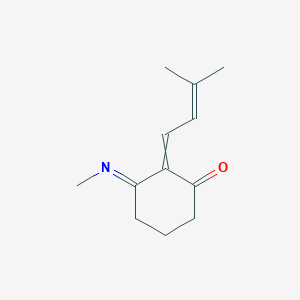
![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)

